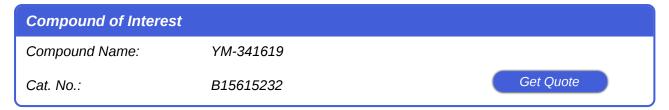


YM-341619: A Preclinical Pharmacological Profile of a Novel STAT6 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of **YM-341619**, a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). All data presented herein is based on publicly available preclinical research.

Core Pharmacological Data

YM-341619, also known as AS-1617612, is a pyrimidine-5-carboxamide derivative identified as a highly potent inhibitor of the STAT6 signaling pathway. This pathway is a critical regulator of the Th2 immune response, which plays a central role in the pathophysiology of allergic diseases such as asthma.

In Vitro Activity

The in vitro inhibitory activity of **YM-341619** has been evaluated in various assays, demonstrating its potent and selective inhibition of the IL-4/STAT6 pathway.



Assay	Cell Type	Parameter	Value	Reference	
STAT6 Activation	-	IC50	0.7 nM	[1]	
IL-4 induced Th2 Differentiation	Mouse Spleen T Cells	IC50	0.28 nM	[1]	
STAT6 Luciferase Gene Activity	FW4 Cells	IC50	1.5 nM		

In Vivo Efficacy

Preclinical studies in animal models of allergic inflammation have demonstrated the in vivo efficacy of orally administered **YM-341619**.

Animal Model	Species	Treatment	Effect	Reference	
Antigen-induced Eosinophil Infiltration	Mice	Mice 0.3 mg/kg p.o.		[1]	
DNP-Ascaris- sensitized	Rats	0.003-0.03 mg/kg p.o.	Dose-dependent reduction of plasma IgE levels	[2]	
Ovalbumin- sensitized	Rats	0.003-3 mg/kg Rats p.o.		[2]	
Ovalbumin- sensitized	Rats 0.3-3 mg/kg p.o		Dose-dependent suppression of airway hyperresponsive ness	[2]	



Pharmacokinetic Profile

The pharmacokinetic properties of **YM-341619** have been characterized in multiple species following intravenous administration.

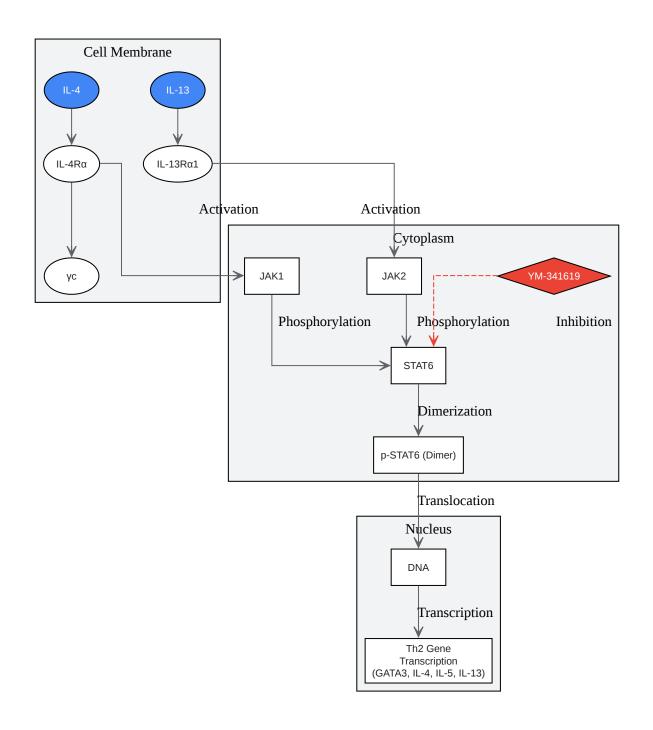
Specie s	Dose (i.v.)	AUC (0-24h) (ng·h/ mL)	tmax (h)	Cmax (ng/mL)	t1/2 (h)	Vd (mL/kg)	Bioava ilabilit y (%)	Refere nce
Mice	1 mg/kg	462	0.5	80	1.0	3177	15	[1]
Dogs	0.5 mg/kg	146	1.2	29	0.7	3334	29	[1]
Monkey s	1 mg/kg	517	1.7	16	0.7	1975	8	[1]

In vitro hepatic intrinsic clearance in human liver microsomes was determined to be between 2514-6241 mL/h/kg[1].

Signaling Pathway and Mechanism of Action

YM-341619 exerts its therapeutic effect by inhibiting the STAT6 signaling pathway, which is initiated by the binding of interleukin-4 (IL-4) and interleukin-13 (IL-13) to their respective receptors. This inhibition prevents the differentiation of naive T helper (Th0) cells into Th2 cells, which are key drivers of allergic inflammation.





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Caption: YM-341619 inhibits the IL-4/IL-13/STAT6 signaling pathway.

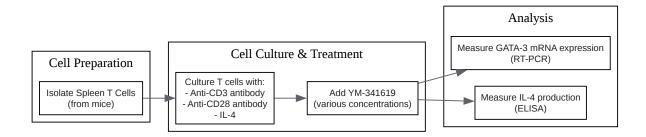


Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **YM-341619**, based on the available literature.

In Vitro Th2 Cell Differentiation

This assay evaluates the ability of a compound to inhibit the differentiation of naive T cells into Th2 cells.



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Caption: Workflow for the in vitro Th2 cell differentiation assay.

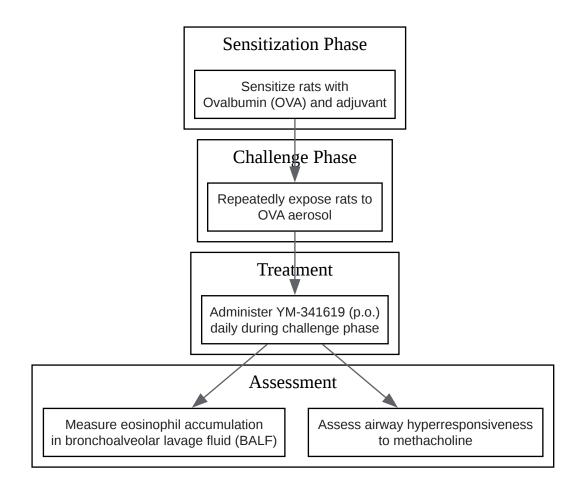
Protocol:

- Cell Isolation: Spleen T cells are isolated from mice.
- Cell Culture: T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling, and IL-4 to promote Th2 differentiation.
- Compound Treatment: YM-341619 is added to the cell cultures at various concentrations.
- Analysis: After a period of incubation, the supernatant is collected to measure the
 concentration of IL-4 using an enzyme-linked immunosorbent assay (ELISA). The cells are
 harvested to quantify the expression of GATA-3 mRNA, a key transcription factor for Th2
 differentiation, using real-time polymerase chain reaction (RT-PCR).



Ovalbumin-Sensitized Rat Model of Allergic Asthma

This in vivo model is used to assess the efficacy of a compound in a model of allergic airway inflammation and hyperresponsiveness.[2]



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Caption: Workflow for the ovalbumin-sensitized rat model of allergic asthma.

Protocol:

- Sensitization: Rats are sensitized by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., alum).
- Challenge: After a sensitization period, the rats are repeatedly challenged with an aerosolized solution of OVA to induce an allergic airway response.



- Treatment: YM-341619 is administered orally at various doses, typically once daily, during the challenge period.
- Assessment:
 - Eosinophil Accumulation: Bronchoalveolar lavage fluid (BALF) is collected, and the number of eosinophils is counted to assess the level of airway inflammation.
 - Airway Hyperresponsiveness (AHR): The rats are challenged with increasing concentrations of a bronchoconstrictor (e.g., methacholine), and the changes in airway resistance are measured to determine the level of AHR.

Measurement of Plasma IgE and IgG2a Levels

This assay quantifies the levels of allergen-specific antibodies in the plasma of sensitized animals.[2]

Protocol:

- Sensitization: Rats are sensitized with an antigen, such as DNP-Ascaris.
- Treatment: YM-341619 is administered orally at various doses.
- Blood Collection: Blood samples are collected from the animals.
- Plasma Separation: Plasma is separated from the blood samples by centrifugation.
- ELISA: The concentrations of IgE and IgG2a in the plasma are determined using specific enzyme-linked immunosorbent assays (ELISAs).

Conclusion

The preclinical data for **YM-341619** demonstrate its potent and selective inhibition of the STAT6 signaling pathway, leading to the suppression of Th2-mediated immune responses. The compound exhibits excellent in vitro activity and in vivo efficacy in animal models of allergic disease, coupled with a reasonable pharmacokinetic profile across multiple species. These findings suggest that **YM-341619** is a promising therapeutic candidate for the treatment of



allergic conditions such as asthma. Further clinical development is warranted to establish its safety and efficacy in humans.

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References

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